2-Iodo-6-methyl-4-nitroaniline

Cross-Coupling Suzuki Reaction Sonogashira Reaction

2-Iodo-6-methyl-4-nitroaniline (CAS 220144-91-2) is a distinct tri-substituted aniline building block that combines an iodine atom for superior cross-coupling reactivity (Suzuki, Sonogashira, Heck), an ortho-methyl group for steric regiocontrol, and a nitro group for electronic tuning. Its unique monoclinic crystal packing supports co-crystal engineering and organic semiconductor design. Available at ≥98% purity with full analytical documentation (NMR, HPLC, COA), it ensures batch-to-batch consistency for pharmaceutical R&D, dye synthesis, and advanced materials. Choose this compound for reliable, scalable performance in complex molecular construction.

Molecular Formula C7H7IN2O2
Molecular Weight 278.05 g/mol
CAS No. 220144-91-2
Cat. No. B1517306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-6-methyl-4-nitroaniline
CAS220144-91-2
Molecular FormulaC7H7IN2O2
Molecular Weight278.05 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)I)[N+](=O)[O-]
InChIInChI=1S/C7H7IN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3
InChIKeyDFWFGNCVGITLCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-6-methyl-4-nitroaniline (CAS 220144-91-2): A Core Building Block for Cross-Coupling and Functional Materials


2-Iodo-6-methyl-4-nitroaniline (CAS: 220144-91-2), also known as 2-Amino-3-iodo-5-nitrotoluene, is a tri-substituted aniline derivative with a molecular formula of C7H7IN2O2 and a molecular weight of 278.05 g/mol . The compound is characterized by a specific substitution pattern on the benzene ring: an amino group (-NH2), an iodine atom, a methyl group (-CH3), and a nitro group (-NO2) [1]. This dense, orthogonal arrangement of functional groups establishes it as a versatile building block in organic synthesis, particularly for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and as an intermediate in the development of dyes, pigments, and pharmaceutical research compounds .

Why 2-Iodo-6-methyl-4-nitroaniline (CAS 220144-91-2) Cannot Be Readily Substituted: The Impact of Halogen, Sterics, and Electronics


Generic substitution with other halogenated nitroanilines or methyl-aniline derivatives is not feasible due to the unique combination of the iodine atom's reactivity and the steric/electronic influence of the ortho-methyl group. The iodo substituent is essential for efficient cross-coupling reactions, offering a superior reactivity profile compared to bromo or chloro analogs . Furthermore, the methyl group at the 6-position creates a steric environment that is distinct from non-methylated or differently methylated analogs (e.g., 4-methyl-2-nitroaniline), which directly impacts the compound's crystallization behavior, as confirmed by single-crystal X-ray diffraction studies [1]. This specific substitution pattern dictates its utility as a building block for creating complex molecular architectures that cannot be accessed through simpler, less-substituted analogs.

Quantitative Differentiation of 2-Iodo-6-methyl-4-nitroaniline (CAS 220144-91-2): Data-Driven Evidence for Procurement and Research


Reactivity in Cross-Coupling: Iodo vs. Bromo and Chloro Analogs

The iodine atom in 2-Iodo-6-methyl-4-nitroaniline provides a significant kinetic advantage in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro counterparts. The weaker C-I bond (bond dissociation energy ~ 50-65 kcal/mol) undergoes oxidative addition to Pd(0) more readily than C-Br (~ 65-75 kcal/mol) or C-Cl (~ 80-95 kcal/mol) bonds. This enhanced reactivity often translates to higher yields and/or milder reaction conditions. [1]

Cross-Coupling Suzuki Reaction Sonogashira Reaction Heck Reaction Aryl Halide Reactivity

Crystal Structure: Unique Monoclinic Packing of 2-Iodo-6-methyl-4-nitroaniline

Single-crystal X-ray diffraction analysis reveals that 2-Iodo-6-methyl-4-nitroaniline crystallizes in the monoclinic crystal system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°. The structure was refined to an R-factor of 0.053 [1]. This specific packing arrangement, influenced by the steric hindrance of the ortho-methyl group and the potential for halogen bonding from the iodine atom, differs from the packing observed in related non-methylated or differently substituted nitroanilines [2].

Crystallography Solid-State Chemistry Materials Science Structural Biology

Commercial Purity and Analytical Traceability for Reproducible Research

For procurement purposes, the commercial availability of 2-Iodo-6-methyl-4-nitroaniline is typically specified at a purity of 98.0% (HPLC) . Key suppliers provide batch-specific Certificates of Analysis (COA) that include detailed structural characterization data, such as 1H-NMR, 13C NMR, IR, and HPLC chromatograms, ensuring traceability and compliance for research and development applications . This level of documentation is not universally available for all custom-synthesized or less common analogs.

Quality Control Analytical Chemistry Reproducibility Procurement

Predicted Physical Properties: Density, Boiling Point, and Refractive Index

Calculated physical properties provide a baseline for handling and process design. The predicted density for 2-Iodo-6-methyl-4-nitroaniline is 1.959 g/cm³, with a boiling point of 388.7 °C at 760 mmHg and a refractive index of 1.698 . These values reflect the presence of the heavy iodine atom and the polar nitro group. While these are predicted values, they offer a comparative benchmark against lighter halogen analogs (e.g., bromo or chloro derivatives), which would have lower densities and boiling points.

Physical Chemistry Process Engineering Formulation Safety

Target Applications for 2-Iodo-6-methyl-4-nitroaniline (CAS 220144-91-2) Based on Quantitative Evidence


Synthesis of Complex Biaryls and Alkynes via Palladium-Catalyzed Cross-Coupling

The enhanced reactivity of the C-I bond in 2-Iodo-6-methyl-4-nitroaniline makes it a superior electrophilic partner in Suzuki-Miyaura, Sonogashira, and Heck reactions. This allows for the efficient construction of complex biaryl or alkyne-linked scaffolds, which are common motifs in pharmaceuticals, agrochemicals, and organic electronic materials. The ortho-methyl group introduces steric hindrance that can be exploited to control regioselectivity in subsequent transformations.

Development of Novel Materials with Tailored Solid-State Properties

The unique monoclinic crystal packing of 2-Iodo-6-methyl-4-nitroaniline, as determined by X-ray diffraction , indicates a specific arrangement of intermolecular forces, including potential halogen bonding interactions. This makes the compound a candidate for the design of co-crystals, organic semiconductors, or other functional materials where solid-state ordering is critical for performance (e.g., charge transport, optical properties).

Pharmaceutical Research and Development Requiring Highly Characterized Intermediates

For pharmaceutical R&D programs, the availability of 2-Iodo-6-methyl-4-nitroaniline at a verified purity of ≥98% with full analytical documentation (NMR, HPLC, COA) ensures batch-to-batch consistency and regulatory compliance. This reduces the risk of impurities interfering with biological assays or downstream chemistry, making it a reliable building block for synthesizing drug candidates or chemical probes.

Synthesis of Advanced Dyes and Pigments

The presence of both an electron-donating amino group and an electron-withdrawing nitro group makes 2-Iodo-6-methyl-4-nitroaniline a valuable intermediate for synthesizing azo dyes and pigments . The iodine atom further serves as a handle for late-stage diversification via cross-coupling, allowing for fine-tuning of the dye's color, solubility, and binding properties.

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